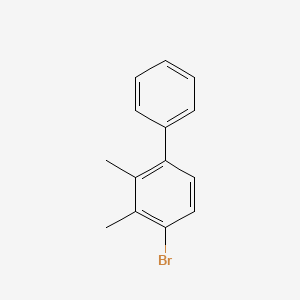

4-Bromo-2,3-dimethyl-1,1'-biphenyl

CAS No.:

Cat. No.: VC13830154

Molecular Formula: C14H13Br

Molecular Weight: 261.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13Br |

|---|---|

| Molecular Weight | 261.16 g/mol |

| IUPAC Name | 1-bromo-2,3-dimethyl-4-phenylbenzene |

| Standard InChI | InChI=1S/C14H13Br/c1-10-11(2)14(15)9-8-13(10)12-6-4-3-5-7-12/h3-9H,1-2H3 |

| Standard InChI Key | KTMAJQCVAGJTIM-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1C)Br)C2=CC=CC=C2 |

| Canonical SMILES | CC1=C(C=CC(=C1C)Br)C2=CC=CC=C2 |

Introduction

Chemical Structure and Molecular Characteristics

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 261.16 g/mol | |

| LogP (lipophilicity) | 5.07 | |

| Heavy atom count | 18 | |

| Rotatable bonds | 2 | |

| Polar surface area | 37 Ų | |

| Hydrogen bond acceptors | 2 |

The high LogP value indicates significant hydrophobicity, making the compound suitable for lipid-rich environments . Its crystalline form is stabilized by weak van der Waals forces and halogen interactions, as observed in structurally similar brominated biphenyls .

Synthesis and Reaction Chemistry

Synthetic Routes

The primary synthesis involves bromination of dimethylbiphenyl precursors under controlled conditions:

-

Friedel-Crafts acylation/alkylation: A dimethylbiphenyl derivative is brominated using or (N-bromosuccinimide) in the presence of a Lewis acid (e.g., ).

-

Cross-coupling reactions: Palladium-catalyzed Suzuki-Miyaura couplings between brominated aryl halides and methyl-substituted boronic acids offer a modular approach .

Optimized conditions:

-

Temperature: 0–5°C to minimize polysubstitution.

Reactivity Profile

The bromine atom serves as an electrophilic site for nucleophilic substitution (e.g., Suzuki couplings), while the methyl groups introduce steric hindrance, directing further substitutions to meta/para positions. Key reactions include:

-

Bromine displacement: Reacts with Grignard reagents or amines to form C–C or C–N bonds.

-

Electrophilic aromatic substitution: Nitration or sulfonation occurs preferentially at the less hindered positions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR:

-

NMR:

Infrared (IR) Spectroscopy

Mass Spectrometry

Applications and Research Findings

Pharmaceutical Intermediate

Brominated biphenyls are precursors to bioactive molecules. While direct data on this compound is limited, analogs exhibit:

-

Antimicrobial activity: Bromine enhances membrane permeability, disrupting bacterial cell walls .

-

Antitubercular effects: Structural analogs inhibit Mycobacterium tuberculosis growth at IC values <10 μM.

Materials Science

-

Liquid crystals: Methyl and bromine substituents improve thermal stability and mesophase behavior .

-

Organic semiconductors: Bromine facilitates charge transport in thin-film transistors .

Catalysis

Used in palladium-catalyzed cross-couplings to synthesize polyaromatic hydrocarbons (PAHs) .

Biological and Environmental Considerations

Toxicity

-

Limited ecotoxicological data exist, but brominated aromatics are generally persistent in the environment.

-

Biodegradation: Slow, with potential bioaccumulation in lipid tissues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume